molecular formula C19H22N4O B11017400 N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-2-carboxamide

N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-2-carboxamide

Cat. No.: B11017400
M. Wt: 322.4 g/mol
InChI Key: VUHPAJFFZUOXOB-UHFFFAOYSA-N
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Description

N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-2-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound combines the structural features of benzimidazole and pyridine, making it a potential candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-2-carboxamide typically involves multiple steps:

  • Formation of Benzimidazole Core: : The initial step involves the synthesis of the benzimidazole core. This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

  • Alkylation: : The next step involves the alkylation of the benzimidazole core with 2-methylpropyl bromide in the presence of a base such as potassium carbonate to introduce the 2-methylpropyl group.

  • Coupling with Pyridine Carboxylic Acid: : The final step involves coupling the alkylated benzimidazole with pyridine-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.

  • Reduction: : Reduction reactions can target the nitro groups (if present) on the benzimidazole ring, converting them to amines.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, where halogen atoms can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-2-carboxamide can be used as a ligand in coordination chemistry due to its ability to bind metal ions through the nitrogen atoms in the benzimidazole and pyridine rings.

Biology

In biological research, this compound can be explored for its potential as an enzyme inhibitor or receptor modulator, given the known bioactivity of benzimidazole derivatives.

Medicine

Medicinally, the compound could be investigated for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities, leveraging the pharmacological properties of benzimidazole and pyridine derivatives.

Industry

Industrially, the compound might find applications in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-2-carboxamide would depend on its specific application. Generally, benzimidazole derivatives exert their effects by interacting with biological targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler structure with known antimicrobial and antiparasitic properties.

    Pyridine-2-carboxamide: Known for its use in various pharmaceutical applications.

    2-Methylpropyl Benzimidazole: Similar in structure but lacks the pyridine moiety.

Uniqueness

N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-2-carboxamide is unique due to its combined structural features of benzimidazole and pyridine, which may confer enhanced biological activity and specificity compared to simpler analogs.

Properties

Molecular Formula

C19H22N4O

Molecular Weight

322.4 g/mol

IUPAC Name

N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C19H22N4O/c1-14(2)13-23-17-9-4-3-7-15(17)22-18(23)10-12-21-19(24)16-8-5-6-11-20-16/h3-9,11,14H,10,12-13H2,1-2H3,(H,21,24)

InChI Key

VUHPAJFFZUOXOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CC=N3

Origin of Product

United States

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